N4-(2,4-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE
Description
N4-(2,4-Dimethylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine is a pteridine-derived compound featuring a bicyclic heteroaromatic core with substitutions at the N2 and N4 positions. The N2 group is a phenylethyl chain, while the N4 substituent is a 2,4-dimethylphenyl moiety. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or enzyme modulation contexts.
Properties
IUPAC Name |
4-N-(2,4-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-15-8-9-18(16(2)14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEOHIAFNQBXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N4-(2,4-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE is a pteridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Formula
- Molecular Formula:
- Molecular Weight: 321.41 g/mol
Structure
The structure of the compound includes a pteridine core with two substituents: a dimethylphenyl group and a phenylethyl group. This unique arrangement may contribute to its biological activity.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on several human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HeLa (Cervical) | 10.0 |
| A549 (Lung) | 15.0 |
The compound's mechanism of action appears to involve the inhibition of key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase (DHFR). This inhibition leads to a decrease in DNA synthesis and ultimately cell proliferation.
Case Studies
- Case Study 1: Breast Cancer
- In vitro studies on MCF-7 cells showed that treatment with the compound resulted in G1 phase cell cycle arrest, indicating its potential as an anticancer agent.
- Case Study 2: Lung Cancer
- A549 lung cancer cells treated with varying concentrations of the compound revealed apoptosis induction, as evidenced by increased caspase-3 activity.
Toxicology and Safety Profile
Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Pteridine vs. Pyrimidine Derivatives
- Pyrimidine Analogs :
- Pyrimidine core lacks the imidazole ring, reducing hydrophobicity.
- Carboxyphenyl substituents introduce ionizable groups, improving aqueous solubility (e.g., 3b: 54% yield, white solid) compared to the target compound’s alkyl/aryl substituents.
- Lower molecular weight (~300–350 g/mol vs. target’s ~390 g/mol) may influence bioavailability.
Thieno[3,2-d]pyrimidine Derivatives ():
Substituent Effects
N4 Substituents
- Target Compound : 2,4-Dimethylphenyl provides steric bulk and hydrophobicity, favoring interactions with aromatic residues in enzyme active sites.
- N4-(3-Chloro-4-Methylphenyl) Analog (): Molecular formula: C21H19ClN6 (avg. mass 390.875). This may improve binding affinity but reduce metabolic stability .
N2 Substituents
- Target Compound : The phenylethyl chain offers flexibility and moderate hydrophobicity.
- N2-(3-Fluorophenyl) Analog (): Fluorine’s electronegativity may alter electronic distribution, increasing dipole interactions. However, the rigid phenyl group (vs.
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
